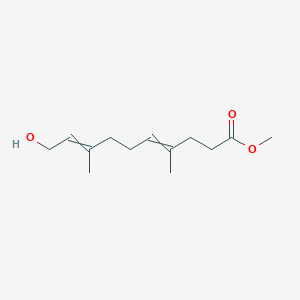
4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone is a chemical compound that belongs to the class of semicarbazones Semicarbazones are derivatives of aldehydes or ketones formed by the reaction with semicarbazide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone typically involves the reaction of 4-Hydroxy-5-iodo-3-methoxybenzaldehyde with semicarbazide hydrochloride. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can disrupt cellular processes, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-iodo-5-methoxybenzaldehyde: A precursor in the synthesis of the semicarbazone derivative.
5-Iodovanillin: Another iodinated benzaldehyde with similar structural features.
3-Hydroxy-4-methoxybenzaldehyde: A related compound with a different substitution pattern on the benzene ring.
Uniqueness
4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone is unique due to the presence of both iodine and semicarbazone functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
73664-56-9 |
|---|---|
Molekularformel |
C9H10IN3O3 |
Molekulargewicht |
335.10 g/mol |
IUPAC-Name |
[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C9H10IN3O3/c1-16-7-3-5(2-6(10)8(7)14)4-12-13-9(11)15/h2-4,14H,1H3,(H3,11,13,15)/b12-4- |
InChI-Schlüssel |
JMASRTLJHMFKEI-QCDXTXTGSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=N\NC(=O)N)I)O |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)N)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


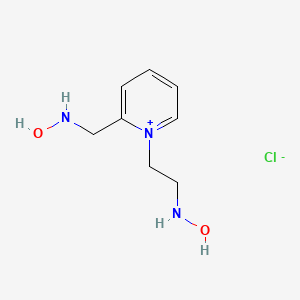
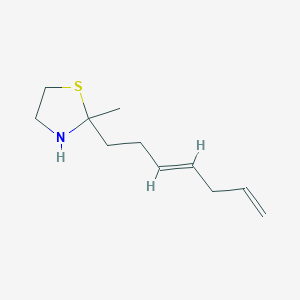
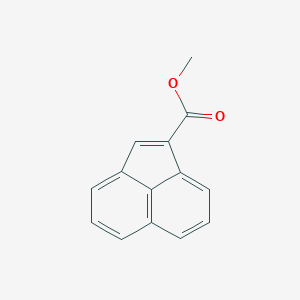
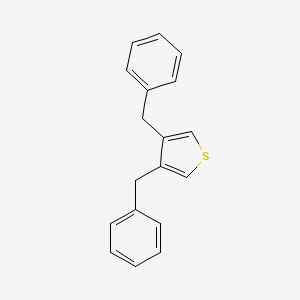
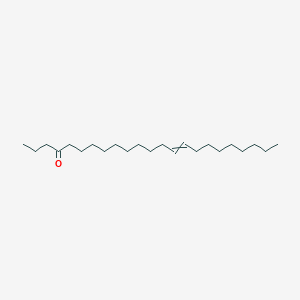
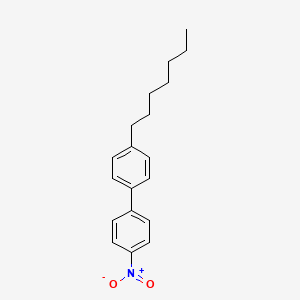
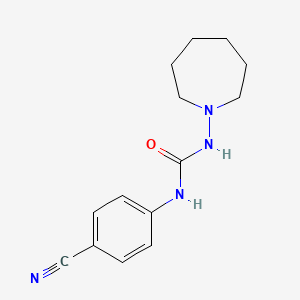

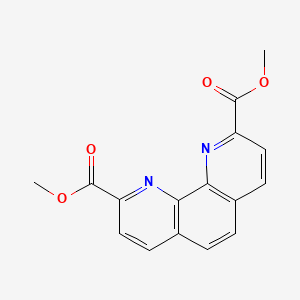
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)
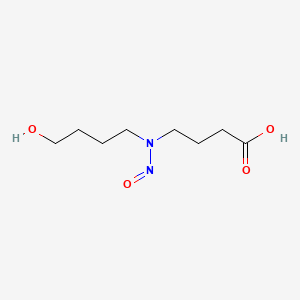
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)

